

# R121919 Hydrochloride: A Technical Guide to its Discovery and Development

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Compound of Interest		
Compound Name:	R121919 hydrochloride	
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#### Introduction

**R121919 hydrochloride**, also known as NBI-30775, is a potent and selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Developed initially by Janssen Pharmaceutica and later by Neurocrine Biosciences, it emerged from research programs focused on the hypothesis that hyperactivity of the central CRF system is a key factor in the pathophysiology of anxiety and depression.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of **R121919 hydrochloride**.

## **Discovery and Synthesis**

The discovery of R121919 originated from efforts to develop small-molecule, orally bioavailable CRF1 receptor antagonists. While the specific details of the initial lead discovery and optimization program by Janssen Pharmaceutica are not extensively published in publicly available literature, the chemical structure of R121919, 3-[6-(dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride, places it within the pyrazolopyrimidine class of CRF1 antagonists. The synthesis of related pyrazolopyrimidine compounds typically involves a multi-step process, though the precise, scaled-up synthesis of **R121919 hydrochloride** for clinical use remains proprietary.



### **Mechanism of Action**

R121919 hydrochloride exerts its pharmacological effects by competitively binding to and blocking the CRF1 receptor. This receptor is the primary mediator of the physiological actions of corticotropin-releasing factor (CRF) in the brain, a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis and the stress response.[1][4] By antagonizing the CRF1 receptor, R121919 was hypothesized to mitigate the downstream effects of excessive CRF release, thereby producing anxiolytic and antidepressant effects.

## **CRF1** Receptor Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon binding of its endogenous ligand, CRF, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function. R121919 blocks the initial step in this cascade by preventing CRF from binding to the CRF1 receptor.



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**CRF1** Receptor Signaling Pathway

# **Preclinical Pharmacology**



R121919 demonstrated high affinity and selectivity for the CRF1 receptor in a variety of preclinical studies.

**In Vitro Binding and Functional Assays** 

Parameter	Value	Species	Assay Type
Ki	2-5 nM[5]	Human	Receptor Binding Assay
Selectivity	>1000-fold vs CRF2 receptor[5]	Human	Receptor Binding Assay

Experimental Protocol: CRF1 Receptor Binding Assay

A typical protocol for a CRF1 receptor binding assay, as can be inferred from standard practices, would involve the following steps:

- Receptor Source: Membranes from a stable cell line expressing the recombinant human CRF1 receptor (e.g., HEK293 or CHO cells).
- Radioligand: A radiolabeled CRF1 receptor ligand, such as [125I]-Sauvagine, is used as a tracer.
- Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (R121919) in a suitable buffer.
- Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- Detection: The radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

#### In Vivo Preclinical Studies

R121919 exhibited anxiolytic and antidepressant-like effects in various rodent models.



Study Type	Animal Model	Key Findings
Stress-Induced HPA Axis Activation	Rat	Dose-dependently attenuated restraint stress-induced increases in plasma ACTH and corticosterone.[1][4]
Defensive Withdrawal	Rat	Reduced anxiety-like behavior by decreasing the latency to emerge from a tube and increasing time spent in the open.[1][4]
Forced Swim Test	Rat	Did not consistently produce antidepressant-like effects in this model.

Experimental Protocol: Restraint Stress in Rats

- Animals: Male Sprague-Dawley rats are typically used.
- Drug Administration: R121919 is dissolved in a vehicle such as 70% polyethylene glycol 400 and administered intravenously (i.v.) or subcutaneously (s.c.) at various doses.
- Stress Procedure: After a set pre-treatment time, animals are placed in a restrainer for a specified duration (e.g., 15-30 minutes).
- Sample Collection: Blood samples are collected at various time points to measure plasma levels of ACTH and corticosterone.
- Analysis: Hormone levels are quantified using methods like radioimmunoassay (RIA) or ELISA.

#### **Preclinical Pharmacokinetics**

While comprehensive publicly available data is limited, preclinical studies indicated that R121919 is orally bioavailable and crosses the blood-brain barrier.



# **Clinical Development**

The promising preclinical profile of R121919 led to its advancement into clinical trials for the treatment of major depressive disorder.

#### **Phase IIa Clinical Trial**

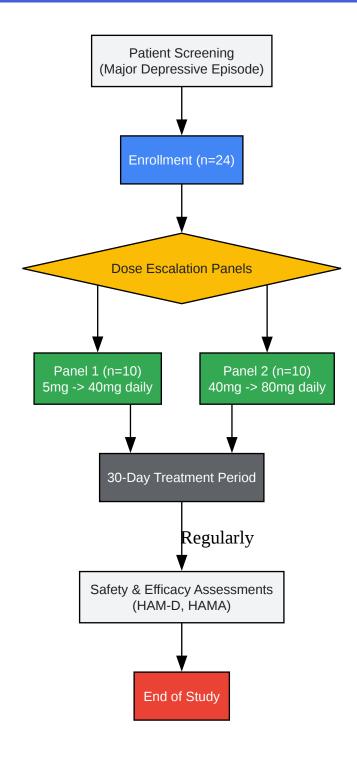
An open-label, dose-escalation Phase IIa study was conducted to evaluate the safety, tolerability, and efficacy of R121919 in patients with major depression.[3][6]

#### Study Design:

- Participants: 24 patients with a major depressive episode.
- Dosage Regimens:
  - Panel 1 (n=10): Dose escalated from 5 mg to 40 mg daily over 30 days.
  - Panel 2 (n=10): Dose escalated from 40 mg to 80 mg daily over 30 days.
- Primary Outcome: Safety and tolerability.
- Secondary Outcomes: Changes in depression and anxiety scores, assessed using the Hamilton Depression Rating Scale (HAM-D) and the Hamilton Anxiety Rating Scale (HAMA).

Clinical Trial Workflow





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Phase IIa Clinical Trial Workflow

## **Clinical Trial Results**

The study showed that R121919 was generally well-tolerated and demonstrated signals of efficacy.



Outcome Measure	Key Findings
Safety and Tolerability	Generally well-tolerated. However, development was discontinued due to isolated instances of elevated liver enzymes in a parallel trial.[3][6]
Efficacy (HAM-D and HAMA)	Significant reductions in both depression and anxiety scores were observed in both dose groups over the 30-day treatment period.[3][6]

Due to the open-label design and the absence of a placebo control group, the efficacy findings are considered preliminary.

### Conclusion

R121919 hydrochloride was a pioneering small-molecule CRF1 receptor antagonist that showed considerable promise in early-phase clinical development for the treatment of major depression. Its development was unfortunately halted due to safety concerns related to liver enzyme elevations. Despite its discontinuation, the research and clinical data generated for R121919 have been instrumental in validating the CRF1 receptor as a viable therapeutic target for stress-related psychiatric disorders and have paved the way for the development of subsequent generations of CRF1 antagonists. The journey of R121919 underscores the complexities and challenges inherent in drug development, particularly for novel mechanisms of action.

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